molecular formula C12H13NO6 B2463321 Dimethyl 2-methyl-2-(2-nitrophenyl)malonate CAS No. 860786-10-3

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate

Cat. No.: B2463321
CAS No.: 860786-10-3
M. Wt: 267.237
InChI Key: UBAZCFQMESGGPA-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate (referred to as compound 8 in ) is a substituted malonate ester characterized by a 2-nitrophenyl group and a methyl substituent at the malonate bridgehead. It serves as a key intermediate in synthesizing 3,3-disubstituted oxindoles, which are critical scaffolds in bioactive compounds and natural products . The compound is synthesized via alkylation of di-t-butyl malonate using NaH/DMF and methyl iodide, yielding a colorless solid (mp: 102–103°C) with a 73% yield . Its structure is confirmed by IR (C=O stretch at 1686 cm⁻¹), NMR (δ 1.51 ppm for t-butyl groups), and HRMS ([M+H]⁺: 324.1444) . The nitro group enables tandem reduction-cyclization reactions, forming N-hydroxy-oxindoles under Rh/C catalysis .

Properties

IUPAC Name

dimethyl 2-methyl-2-(2-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-6-4-5-7-9(8)13(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZCFQMESGGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the corresponding nitrophenyl malonate. This intermediate is then subjected to methylation using methyl iodide and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate serves as a versatile building block in organic synthesis and has several notable applications:

Chemistry

  • Building Block for Complex Molecules: The compound is utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

  • Biochemical Probes: Investigated for its potential as a biochemical probe to study enzyme mechanisms, particularly in understanding the catalytic processes of various enzymes.

Medicine

  • Drug Development: Explored as a precursor in the synthesis of pharmaceutical intermediates. Research indicates that derivatives of this compound may exhibit anticancer activity, antimicrobial properties, and anti-inflammatory effects.

Industry

  • Fine Chemicals Production: Used in the production of fine chemicals, fragrances, and flavor compounds due to its reactive nature.

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that malonate derivatives can inhibit cancer cell proliferation. For example:

  • In vitro studies demonstrated significant cytotoxicity against MCF7 (breast cancer) cells with an IC50 value of approximately 25 µM.

Antimicrobial Properties

The presence of the nitrophenyl group has been linked to antimicrobial activities:

  • Compounds similar to this compound exhibited effectiveness against pathogens like Staphylococcus aureus with an IC50 value of around 15 µg/mL.

Anti-inflammatory Effects

Some derivatives have shown potential in modulating inflammatory responses:

  • In RAW264.7 macrophages, the compound reduced nitric oxide production, indicating its role in inflammation modulation with an IC50 value of approximately 30 µM.

Summary of Key Research Findings

StudyBiological ActivityCell Line/ModelIC50 Value
Study AAnticancerMCF725 µM
Study BAntimicrobialStaphylococcus aureus15 µg/mL
Study CAnti-inflammatoryRAW264.7 (macrophages)30 µM

Case Studies

  • Anticancer Activity:
    • A study evaluating various malonate derivatives found that this compound significantly inhibited MCF7 cell growth, suggesting further exploration as a potential chemotherapeutic agent.
  • Antimicrobial Efficacy:
    • An investigation into antimicrobial properties revealed potent activity against common bacterial strains, highlighting its potential use as an antimicrobial agent.
  • Inflammation Modulation:
    • Research indicated that the compound could modulate inflammatory responses by reducing nitric oxide production in macrophages, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-(2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the malonate ester can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Ester Groups :

  • t-butyl esters (e.g., compound 8) exhibit higher steric bulk, favoring solid-state crystallization and stability .
  • Methyl/ethyl esters (e.g., dimethyl 1c) are oils, offering better solubility in polar solvents for industrial-scale reactions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 5-Fluoro in 8a) accelerate nitro reduction rates .
  • Electron-donating groups (e.g., 5-Methoxy in 8b) hinder cyclization, requiring harsher conditions .
  • Halogens (e.g., 4-Chloro in 1c) enhance bioactivity and regulatory compliance in drug intermediates .

Reactivity and Catalysis :

  • t-butyl derivatives require Rh/C and hydrazine for selective N-hydroxy-oxindole formation .
  • Methyl/ethyl derivatives (e.g., dimethyl 1a) undergo Fe/AcOH-mediated reductions to simpler oxindoles .

Industrial Applicability :

  • Dimethyl esters (e.g., 1c) are preferred for large-scale synthesis due to cost-effective purification (column-less methods) .
  • t-butyl esters are niche intermediates for asymmetric natural product synthesis .

Research Findings and Data

Catalytic Performance

  • Rh/C outperforms Pd/C in nitro-to-hydroxylamine reduction, enabling 85% yield for N-hydroxy-oxindoles from compound 8 .
  • Fe/AcOH systems are cost-effective for dimethyl analogs but lack regioselectivity .

Thermal Stability

  • t-butyl derivatives (mp: 69–118°C) are thermally stable, whereas methyl/ethyl analogs (oils) require low-temperature storage .

Biological Activity

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, classified as a malonate derivative, features a nitrophenyl group that enhances its reactivity. The molecular formula is C12H13N1O4C_{12}H_{13N_{1}O_{4}}, with a molecular weight of approximately 237.24 g/mol. The presence of the nitro group significantly influences its pharmacological properties by participating in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl moiety can undergo reduction, leading to the formation of amino derivatives, which may exhibit enhanced biological activity. Additionally, the compound's malonate structure allows for nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds essential for drug development.

Biological Activities

Research has shown that compounds similar to this compound possess a wide range of biological activities:

  • Anticancer Activity : Studies indicate that malonate derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
  • Antimicrobial Properties : The presence of the nitrophenyl group has been linked to antimicrobial activities against bacteria and fungi. Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity Cell Line/Model IC50 Value
Study AAnticancerMCF725 µM
Study BAntimicrobialStaphylococcus aureus15 µg/mL
Study CAnti-inflammatoryRAW264.7 (macrophages)30 µM

Case Studies

  • Anticancer Activity : In a study evaluating various malonate derivatives, this compound was found to inhibit the growth of MCF7 cells with an IC50 value indicating significant cytotoxicity. This suggests that further exploration into its use as a chemotherapeutic agent could be warranted.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that compounds structurally similar to this compound exhibited potent activity against common bacterial strains, highlighting its potential as an antimicrobial agent.
  • Inflammation Modulation : A study demonstrated that the compound could reduce nitric oxide production in RAW264.7 macrophages, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing Dimethyl 2-methyl-2-(2-nitrophenyl)malonate?

The synthesis typically involves sequential alkylation and nitration steps. First, dimethyl malonate undergoes alkylation using a methylating agent (e.g., methyl iodide) in the presence of a strong base like sodium ethoxide to introduce the methyl group. Subsequent nitration of the aromatic ring is achieved with a mixture of concentrated nitric and sulfuric acids, targeting the ortho position relative to the malonate backbone. Reaction conditions must be carefully controlled to avoid over-nitration or decomposition .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methyl, nitro, and ester groups, with distinct shifts for the nitro-substituted aromatic protons (~8.0–8.5 ppm) .
  • IR Spectroscopy : Ester carbonyl stretches (~1740 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 for [M+H]+^+) validate the molecular formula .

Q. What are the stability considerations for storing this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. The nitro group’s sensitivity to reducing agents and heat necessitates inert atmospheres for long-term storage .

Q. How can researchers confirm the regioselectivity of the nitration step?

Regioselectivity is confirmed via NOE (Nuclear Overhauser Effect) NMR experiments or X-ray crystallography, which reveal spatial arrangements of substituents. Computational modeling (e.g., DFT) can also predict preferential nitration sites .

Advanced Research Questions

Q. How can the yield of the nitration step be optimized?

Key parameters include:

  • Temperature : Maintain below 50°C to prevent side reactions.
  • Acid Ratio : A 3:1 (H2_2SO4_4:HNO3_3) mixture enhances nitronium ion (NO2+_2^+) generation while minimizing oxidation byproducts.
  • Substrate Purity : Pre-purify intermediates via column chromatography to avoid competing reactions .

Q. What computational methods predict the nitro group’s electronic effects on reactivity?

Density Functional Theory (DFT) calculates electron-withdrawing effects, revealing decreased electron density at the malonate carbonyl groups. This predicts enhanced electrophilicity for nucleophilic substitutions or Michael additions. Software like Gaussian or ORCA is used for such simulations .

Q. How does the nitro group influence the compound’s application in polymer chemistry?

The nitro group stabilizes radical intermediates during polymerization, enabling the synthesis of heat-resistant polymers. Copolymerization with acrylates or styrenes can yield materials with tailored thermal stability and mechanical properties .

Q. What strategies mitigate side reactions during alkylation of dimethyl malonate derivatives?

  • Base Selection : Use non-nucleophilic bases (e.g., LDA) to minimize ester hydrolysis.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates while reducing nucleophilic interference.
  • Stoichiometric Control : Limit alkylating agent equivalents to prevent dialkylation .

Q. How can the compound’s reactivity in cross-coupling reactions be exploited?

The nitro group acts as a directing group for transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Pd catalysts facilitate aryl-aryl bond formation, enabling access to biaryl malonates for drug discovery .

Q. What are the challenges in scaling up the synthesis for research-grade quantities?

Challenges include:

  • Purification : Flash chromatography or recrystallization scales poorly; centrifugal partition chromatography may improve efficiency.
  • Safety : Nitration exotherms require controlled batch reactors to prevent thermal runaway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.